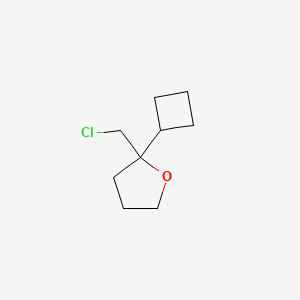
2-(Chloromethyl)-2-cyclobutyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-2-cyclobutyloxolane is an organic compound that features a cyclobutane ring fused with an oxolane ring, with a chloromethyl group attached to the second carbon of the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-cyclobutyloxolane typically involves the chloromethylation of cyclobutyloxolane. One common method includes the reaction of cyclobutyloxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-2-cyclobutyloxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutyloxolane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Products include azido, thiocyanato, or amino derivatives of cyclobutyloxolane.
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of hydroxymethyl or methylene derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-2-cyclobutyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-2-cyclobutyloxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new bonds with nucleophilic species. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-4-methoxyl-3,5-dimethyl pyridine: Similar in having a chloromethyl group but differs in the ring structure and additional functional groups.
Chloromethyl methyl ether: Shares the chloromethyl functional group but lacks the cyclobutane and oxolane rings.
Uniqueness
2-(Chloromethyl)-2-cyclobutyloxolane is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity compared to other chloromethyl compounds. This structural uniqueness makes it valuable in specific synthetic applications and research contexts.
Propiedades
Fórmula molecular |
C9H15ClO |
|---|---|
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
2-(chloromethyl)-2-cyclobutyloxolane |
InChI |
InChI=1S/C9H15ClO/c10-7-9(5-2-6-11-9)8-3-1-4-8/h8H,1-7H2 |
Clave InChI |
ZJHXFMKPPAJBPR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2(CCCO2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)

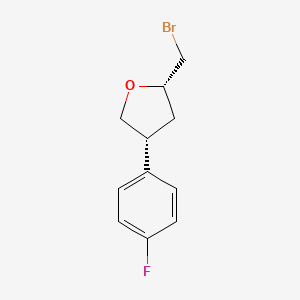
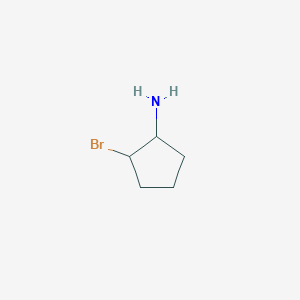
![8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13183587.png)
![6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13183593.png)
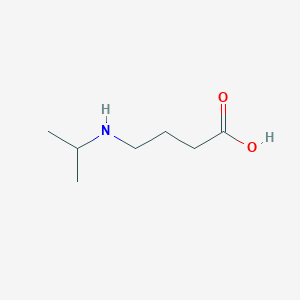

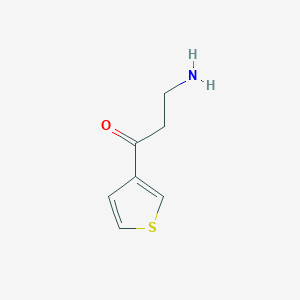

![1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol](/img/structure/B13183615.png)
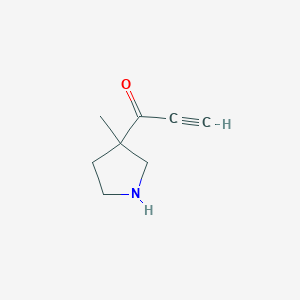

![6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13183638.png)
